3-[(Cyclohexylmethyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Description
3-[(Cyclohexylmethyl)carbamoyl]bicyclo[221]hept-5-ene-2-carboxylic acid is a complex organic compound characterized by its unique bicyclic structure
Properties
IUPAC Name |
3-(cyclohexylmethylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c18-15(17-9-10-4-2-1-3-5-10)13-11-6-7-12(8-11)14(13)16(19)20/h6-7,10-14H,1-5,8-9H2,(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUCHOVFTLZVJMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CNC(=O)C2C3CC(C2C(=O)O)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Cyclohexylmethyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Bicyclic Core: The bicyclo[2.2.1]hept-5-ene core is synthesized through a Diels-Alder reaction between cyclopentadiene and a suitable dienophile.
Introduction of the Carboxylic Acid Group: The carboxylic acid group is introduced via oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Attachment of the Cyclohexylmethyl Group: The cyclohexylmethyl group is attached through a nucleophilic substitution reaction, typically using cyclohexylmethyl chloride and a base such as sodium hydride.
Formation of the Carbamoyl Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[(Cyclohexylmethyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and bases like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-[(Cyclohexylmethyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(Cyclohexylmethyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid: Shares the bicyclic core but lacks the cyclohexylmethyl and carbamoyl groups.
3-(Methoxycarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid: Similar structure with a methoxycarbonyl group instead of the cyclohexylmethylcarbamoyl group.
Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid: Contains an additional carboxylic acid group.
Uniqueness
3-[(Cyclohexylmethyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclohexylmethyl and carbamoyl groups enhances its potential for various applications compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
